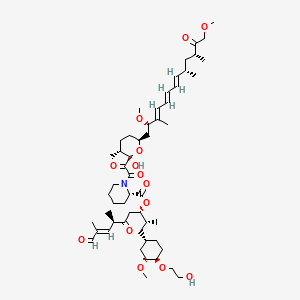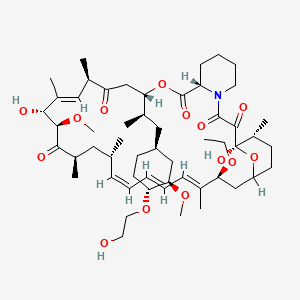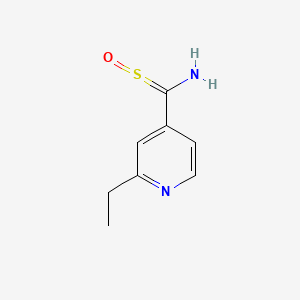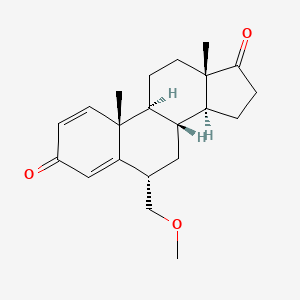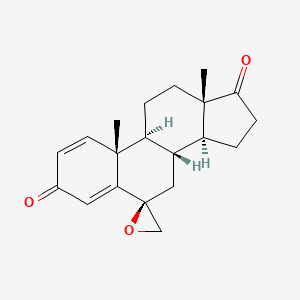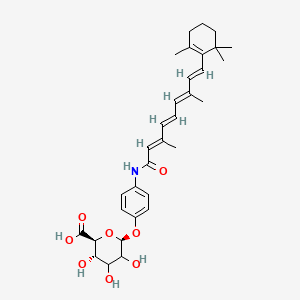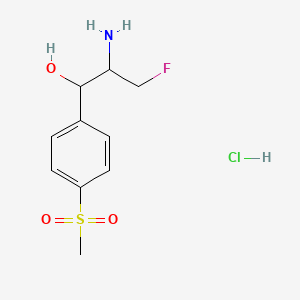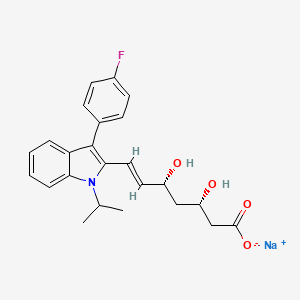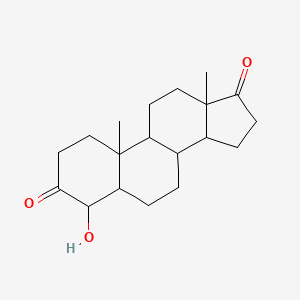
7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel: is a derivative of baccatin III, a compound that is structurally related to the well-known chemotherapy drug docetaxel . This compound is primarily used in proteomics research and has a molecular formula of C58H72N2O18 with a molecular weight of 1085.19 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel typically involves multiple steps, starting from baccatin III. The process includes the protection of hydroxyl groups, selective acylation, and deprotection steps. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure consistency and efficiency. The use of automated reactors and purification systems would be essential to meet the demand for high-quality material .
Análisis De Reacciones Químicas
Types of Reactions: 7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This can be used to alter specific functional groups, such as carbonyl groups.
Substitution: This reaction can introduce different substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are common.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel has several applications in scientific research:
Chemistry: It is used as a reference material in analytical chemistry.
Biology: The compound is utilized in studies involving cell biology and biochemistry.
Medicine: It serves as a model compound in drug development and pharmacological research.
Industry: The compound is used in the production of various biochemical reagents.
Mecanismo De Acción
The mechanism of action of 7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel involves its interaction with microtubules, similar to docetaxel. It binds to the β-tubulin subunit, stabilizing microtubules and preventing their depolymerization. This action disrupts cell division, leading to cell cycle arrest and apoptosis .
Comparación Con Compuestos Similares
Docetaxel: A well-known chemotherapy drug with a similar mechanism of action.
Paclitaxel: Another chemotherapy agent that also targets microtubules.
Cabazitaxel: A derivative of docetaxel with improved efficacy in certain cancers.
Uniqueness: 7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other taxanes .
Propiedades
Número CAS |
1714967-25-5 |
|---|---|
Fórmula molecular |
C58H72N2O18 |
Peso molecular |
1085.19 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


